4-[4-(7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine
Overview
Description
4-[4-(7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 4-[4-(7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like NaOCl or MnO2.
Reduction: Typically involves reducing agents such as NaBH4.
Substitution: Common reagents include halogens and nucleophiles. The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
4-[4-(7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share structural similarities but may differ in their biological activities and specific applications.
Properties
IUPAC Name |
4-[4-(7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)pyrimidin-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-14-16(17-7-8-21-19(23-17)26-9-11-28-12-10-26)13-22-20-24-18(25-27(14)20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOOVDLDPCBPST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C4=NC(=NC=C4)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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